molecular formula C4H9BrClN B2927549 3-Bromopyrrolidine hydrochloride CAS No. 952748-39-9

3-Bromopyrrolidine hydrochloride

Cat. No.: B2927549
CAS No.: 952748-39-9
M. Wt: 186.48
InChI Key: GCKYGRPMTUNGBJ-UHFFFAOYSA-N
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Description

3-Bromopyrrolidine hydrochloride is a chemical compound with the molecular formula C4H8BrN·HCl. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

Pyrrolidine alkaloids, a class of compounds to which 3-Bromopyrrolidine hydrochloride belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Cellular Effects

Compounds similar to this compound, such as 3-Bromopyruvate, have been shown to induce cell death in cancer cells by inhibiting Hexokinase II activity, thereby suppressing the production of ATP .

Molecular Mechanism

It is known that brominated compounds can interact with biomolecules through halogen bonding, which could potentially influence enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the dosage of a compound can significantly influence its effects, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrrolidine alkaloids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that the transport and distribution of a compound can significantly influence its localization or accumulation .

Subcellular Localization

It is known that the subcellular localization of a compound can significantly influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyrrolidine hydrochloride typically involves the bromination of pyrrolidine. One common method is the reaction of pyrrolidine with bromine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrrolidines.

    Oxidation: Pyrrolidones and other oxidized derivatives.

    Reduction: Pyrrolidine.

Scientific Research Applications

3-Bromopyrrolidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromopyrrolidine hydrochloride is unique due to its specific bromination at the 3-position, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-bromopyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYGRPMTUNGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952748-39-9
Record name 3-bromopyrrolidine hydrochloride
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